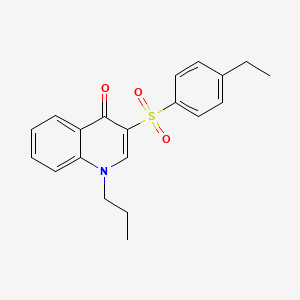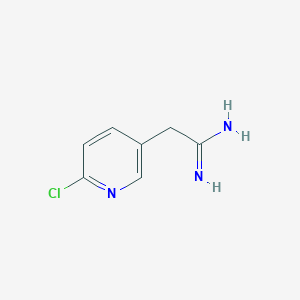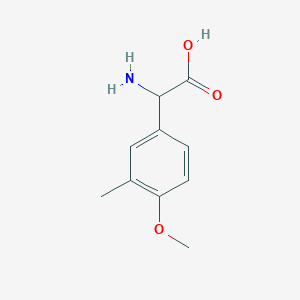
1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)ethanone is a useful research compound. Its molecular formula is C22H25ClN2O4 and its molecular weight is 416.9. The purity is usually 95%.
BenchChem offers high-quality 1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Hydrogen-bonding Patterns in Enaminones
Research on enaminones, compounds similar in structural complexity to the specified compound, has explored hydrogen-bonding patterns. Studies, such as one by Balderson et al., have characterized compounds by their bifurcated intra- and intermolecular hydrogen bonding, which plays a crucial role in stabilizing crystal structures. This type of research is fundamental in understanding how similar compounds might interact in various chemical environments (Balderson, Fernandes, Michael, & Perry, 2007).
Bond Cleavage Reactions in Heterocycles
Investigations into bond cleavage reactions of heterocyclic compounds, as conducted by Jones et al., offer insights into the reactivity of such compounds, including potential applications in catalysis and synthesis of complex organic molecules. Understanding these reactions is crucial for developing new chemical synthesis pathways and materials (Jones, Dong, & Myers, 1995).
Synthesis and Bioactivity of Heterocyclic Compounds
Xue Si-jia's work on synthesizing novel heterocyclic compounds and evaluating their bioactivity demonstrates the potential for developing new pharmaceuticals and agrochemicals. These studies are directly relevant to the scientific applications of complex compounds, highlighting their potential in drug discovery and development (Xue Si-jia, 2011).
Photoisomerization Studies
Research on the photoisomerization of cyclic sulfoxides into oxathiepin-ones by Kowalewski and Margaretha provides a glimpse into the photoreactive properties of certain heterocyclic compounds. Such studies are essential for the development of light-responsive materials and have implications for the design of molecular switches and sensors (Kowalewski & Margaretha, 1993).
Synthesis, Characterization, and Applications of Heterocyclic Compounds
The synthesis and characterization of complex heterocyclic compounds, along with their spectroscopic, thermal stability, and bioactivity analyses, as undertaken by Govindhan et al., are crucial for understanding the potential applications of such compounds in various scientific fields. These include drug development, material science, and catalysis (Govindhan, Viswanathan, Karthikeyan, Subramanian, & Velmurugan, 2017).
Propiedades
IUPAC Name |
1-[4-(3-chloropyridin-2-yl)oxypiperidin-1-yl]-2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClN2O4/c1-22(2)13-15-5-3-7-18(20(15)29-22)27-14-19(26)25-11-8-16(9-12-25)28-21-17(23)6-4-10-24-21/h3-7,10,16H,8-9,11-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQPNAMNKHIIBII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCC(=O)N3CCC(CC3)OC4=C(C=CC=N4)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[2-(3,4-dimethoxyphenyl)-5-phenyl-1H-imidazol-4-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B2755233.png)

![3-[Methyl-[(5-propan-2-yl-1,3-oxazol-2-yl)methyl]amino]pyrrolidine-1-sulfonyl fluoride](/img/structure/B2755236.png)
![2-cyclopropyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2755239.png)

![2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-mesitylacetamide](/img/structure/B2755242.png)
![(3Z)-3-[2-oxo-2-(3,4,5-trimethoxyphenyl)ethylidene]-1H-indol-2-one](/img/structure/B2755243.png)


![6-bromo-2,5-dimethyl-3H-imidazo[4,5-b]pyridine](/img/structure/B2755249.png)
![N-[2-(1H-indol-3-yl)ethyl]-4-[(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]cyclohexane-1-carboxamide](/img/no-structure.png)

![6-(2,2-dimethoxyethyl)-4-(3-fluorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2755255.png)